![molecular formula C12H13N3O2 B2752710 methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate CAS No. 1986459-07-7](/img/structure/B2752710.png)
methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate
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Overview
Description
“Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate” is a complex organic compound. It’s not directly mentioned in the search results, but it seems to be related to “Methyl 2-amino-2-phenylacetate” which is a solid compound . The compound has an empirical formula of C9H11NO2 and a molecular weight of 165.19 .
Scientific Research Applications
Formation and Reactivity of Heterocyclic Amines
Research indicates that compounds related to "methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate" are involved in the formation of heterocyclic aromatic amines, which are a class of mutagens found in cooked food. For example, studies have shown the formation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) from phenylacetaldehyde and 2-phenylethylamine, highlighting the chemical reactivity and pathways leading to heterocyclic amines in food chemistry (Zöchling & Murkovic, 2002).
Anticancer Activity
Imidazole derivatives, similar in structure to "methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate", have been synthesized and evaluated for their anticancer properties. A study on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters revealed potent antiproliferative effects against breast cancer cell lines, suggesting their potential as leads for cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Glyoxal-Arginine Modifications
In the realm of biochemistry, studies on glyoxal-arginine modifications have identified specific imidazole-related compounds as products of reactions between arginine and glyoxal. These findings contribute to our understanding of protein modifications and potential implications for health and disease (Glomb & Lang, 2001).
Drug Discovery and Pharmacokinetics
Compounds structurally related to "methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate" have been explored in drug discovery, particularly in the development of HIV-1 protease inhibitors. Research into imidazole-derived peptide bond replacements has led to the identification of potent inhibitors with improved pharmacokinetic properties, demonstrating the versatility of imidazole compounds in medicinal chemistry (Abdel-Meguid et al., 1994).
Food Chemistry and Toxicology
The study of methylglyoxal, a reactive alpha-oxoaldehyde, has shown its presence in food and living organisms, where it forms advanced glycation end-products with imidazole-related structures. These findings have implications for understanding dietary contributions to diseases like diabetes and neurodegenerative disorders (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
Target of Action
Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate is a complex compound that likely interacts with multiple targetsIt’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound likely interacts with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)9-7-14-11(15-9)10(13)8-5-3-2-4-6-8/h2-7,10H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALLKVSFRFVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate |
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